(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H16BrFOSi. This compound is characterized by the presence of a bromine, ethoxy, and fluorine substituent on a phenyl ring, which is further attached to a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane typically involves the reaction of 5-bromo-3-ethoxy-2-fluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane is used in various scientific research applications, including:
Biology: In the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-3-ethoxy-2-fluorophenyl)ethynyltrimethylsilane
- (5-Bromo-3-ethoxy-2-fluorophenyl)methyltrimethylsilane
- (5-Bromo-3-ethoxy-2-fluorophenyl)dimethyltrimethylsilane
Uniqueness
(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and properties. The presence of the bromine, ethoxy, and fluorine groups allows for versatile chemical transformations, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H16BrFOSi |
---|---|
Molekulargewicht |
291.23 g/mol |
IUPAC-Name |
(5-bromo-3-ethoxy-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C11H16BrFOSi/c1-5-14-9-6-8(12)7-10(11(9)13)15(2,3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
ZRJIEOXAGMXCND-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)Br)[Si](C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.